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Introduction
Diaveridine (DVD) is a synthetic 2,4-diaminopyrimidine derivative, widely utilized in veterinary

medicine as a potent inhibitor of dihydrofolate reductase (DHFR).[1] This mechanism disrupts

the folic acid metabolism in bacteria and protozoa, leading to a synergistic antibacterial and

anticoccidial effect when combined with sulfonamides.[1][2] Understanding the pharmacokinetic

profile of Diaveridine in various animal species is paramount for optimizing dosage regimens,

ensuring therapeutic efficacy, and maintaining food safety. This technical guide provides a

comprehensive overview of the existing pharmacokinetic data for Diaveridine in different animal

species, details the experimental methodologies employed in these studies, and visualizes key

processes and pathways.

Pharmacokinetic Parameters of Diaveridine
The pharmacokinetic properties of Diaveridine have been most extensively studied in pigs and

broiler chickens. Significant differences in its absorption, distribution, metabolism, and excretion

have been observed between these species.
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The following tables summarize the key pharmacokinetic parameters of Diaveridine following

intravenous and oral administration in pigs and broiler chickens.

Table 1: Pharmacokinetic Parameters of Diaveridine Following a Single Intravenous

Administration of 10 mg/kg Body Weight.

Parameter Pigs (Mean ± SD)
Broiler Chickens (Mean ±
SD)

Elimination Half-Life (t½β) 0.74 ± 0.28 h 3.44 ± 1.07 h

Apparent Volume of

Distribution (Vd)
2.70 ± 0.99 L/kg 3.86 ± 0.92 L/kg

Body Clearance (ClB) 2.59 ± 0.62 L/h/kg 0.80 ± 0.14 L/h/kg

Area Under the Curve (AUC₀-

∞)
4.11 ± 1.13 µg·h/mL 12.87 ± 2.60 µg·h/mL

Data sourced from a comparative pharmacokinetic study.[3]

Table 2: Pharmacokinetic Parameters of Diaveridine Following a Single Oral Administration of

10 mg/kg Body Weight.

Parameter Pigs (Mean ± SD)
Broiler Chickens (Mean ±
SD)

Maximum Concentration

(Cmax)
0.43 ± 0.24 µg/mL 1.45 ± 0.57 µg/mL

Time to Cmax (Tmax) 1.04 ± 0.67 h 3.25 ± 0.71 h

Elimination Half-Life (t½β) 1.78 ± 0.41 h 2.91 ± 0.57 h

Area Under the Curve (AUC₀-

∞)
1.33 ± 0.55 µg·h/mL 9.28 ± 2.69 µg·h/mL

Oral Bioavailability (F) 34.6% 72.2%

Data sourced from a comparative pharmacokinetic study.[3]
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Table 3: Pharmacokinetic Parameters of Diaveridine (D0) and its Metabolites in Pigs and

Broiler Chickens Following a Single Oral Administration of 10 mg/kg ³H-DVD.

Species Compound
Cmax (µg/mL)
(Mean ± SD)

Tmax (h) t½β (h)

Pigs D0 (Diaveridine) 0.49 ± 0.02 2 66.41

D1 (3'-

desmethyl-DVD)
0.24 ± 0.06 2 -

D2

(monoglucuronid

e of 3'-

desmethyl-DVD)

1.38 ± 0.04 2 -

Broiler Chickens D0 (Diaveridine) 1.55 ± 0.43 2 48.30

D2

(monoglucuronid

e of 3'-

desmethyl-DVD)

0.27 ± 0.09 2 3.56

Data sourced from a study on Diaveridine metabolism and pharmacokinetics.[1][4][5]

Metabolism of Diaveridine
In pigs, Diaveridine undergoes more extensive biotransformation compared to chickens.[1]

Following oral administration, three primary radioactive compounds have been identified in the

plasma of pigs: the parent drug (D0: Diaveridine), 3'-desmethyl-DVD (D1), and the

monoglucuronide of 3'-desmethyl-DVD (D2).[1][5] In contrast, only D0 and D2 were identified in

the plasma of chickens.[1][5] The major metabolic pathway for Diaveridine in pig liver

microsomes is O-demethylation.[6]

Experimental Protocols
The pharmacokinetic studies of Diaveridine have employed rigorous and validated

methodologies to ensure the accuracy and reliability of the data.
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Animal Studies
Healthy Landrace/Doric Cross castrated male pigs and Cobb 500 broiler chickens (both female

and male) have been used in pharmacokinetic investigations.[1] The animals were housed in

controlled environments and acclimatized before the commencement of the studies.

Drug Administration and Sample Collection
For intravenous administration, Diaveridine was administered as a single dose of 10 mg/kg

body weight.[3] For oral administration, a single dose of 10 mg/kg body weight was given; in

some studies, this was formulated by mixing ³H-labeled and non-labeled Diaveridine in a 1:96

mass ratio in a 0.5% methylcellulose vehicle.[1] Blood samples were collected at

predetermined time points post-administration.

Analytical Methodology
Plasma concentrations of Diaveridine and its metabolites were determined using validated

analytical methods. High-performance liquid chromatography with ultraviolet detection (HPLC-

UV) has been a common method for quantification.[3] For more detailed metabolite

identification and quantification, a method involving radioactive tracing coupled with liquid

chromatography-mass spectrometry with an ion trap and time-of-flight detector (LC/MS-IT-TOF)

has been utilized.[1][5]

Pharmacokinetic Analysis
The plasma concentration-time data were analyzed using non-compartmental kinetic analysis

with software such as WinNonlin to determine the key pharmacokinetic parameters.[3]

Visualizations
Mechanism of Action of Diaveridine
The therapeutic effect of Diaveridine stems from its inhibition of the enzyme dihydrofolate

reductase (DHFR), a critical component of the folic acid synthesis pathway in bacteria and

protozoa.
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Caption: Mechanism of action of Diaveridine via inhibition of dihydrofolate reductase (DHFR).

Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines the typical experimental workflow for determining the

pharmacokinetic profile of a drug like Diaveridine in an animal model.
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Caption: Generalized experimental workflow for a pharmacokinetic study.
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Pharmacokinetics in Other Animal Species
While Diaveridine is indicated for the control and treatment of coccidiosis in cattle, sheep,

goats, dogs, and cats, detailed pharmacokinetic studies in these species are not readily

available in the public domain.[2] The significant inter-species variations observed between

pigs and chickens highlight the necessity for species-specific pharmacokinetic investigations to

establish safe and effective dosage regimens for these other animals.

Conclusion
The pharmacokinetic profile of Diaveridine exhibits notable differences between pigs and

broiler chickens, with chickens showing higher oral bioavailability and a longer elimination half-

life for the parent compound after intravenous administration. The metabolism of Diaveridine

also varies, with pigs demonstrating more extensive biotransformation. The provided data and

experimental methodologies serve as a crucial resource for researchers and professionals in

the field of veterinary drug development. Further research is warranted to elucidate the

pharmacokinetic properties of Diaveridine in other animal species to ensure its judicious and

effective use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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